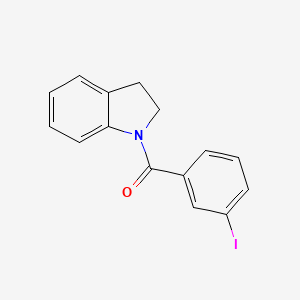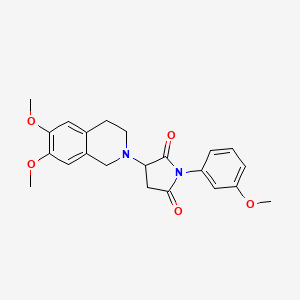
3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione” is a complex organic compound that features a combination of isoquinoline and pyrrolidine structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Isoquinoline Moiety: Starting from a precursor such as 3,4-dihydroisoquinoline, the compound undergoes methoxylation to introduce methoxy groups at the 6 and 7 positions.
Pyrrolidine Ring Formation: The pyrrolidine ring is formed through a cyclization reaction involving a suitable dione precursor.
Coupling Reaction: The final step involves coupling the isoquinoline and pyrrolidine moieties under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route for scalability, yield, and cost-effectiveness. This may involve:
Catalyst Optimization: Using efficient catalysts to improve reaction rates and selectivity.
Process Intensification: Implementing continuous flow reactors to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the isoquinoline ring, converting it to a tetrahydroisoquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols).
Major Products
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Tetrahydroisoquinoline derivatives.
Substitution Products: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.
Receptor Binding: Studied for its binding affinity to various biological receptors.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals targeting neurological disorders.
Therapeutic Agents: Potential use as therapeutic agents due to its bioactive properties.
Industry
Material Science: Application in the development of novel materials with specific electronic or optical properties.
Agrochemicals: Potential use in the synthesis of agrochemicals for pest control.
Mechanism of Action
The mechanism of action of “3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione” involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with receptors to modulate their signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroisoquinoline Derivatives: Compounds with similar isoquinoline structures.
Pyrrolidine Derivatives: Compounds featuring the pyrrolidine ring.
Uniqueness
Structural Complexity: The combination of isoquinoline and pyrrolidine moieties makes it unique.
Functional Groups: The presence of multiple methoxy groups and a dione moiety contributes to its distinct chemical properties.
This article provides a comprehensive overview of “3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione,” covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H24N2O5 |
|---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1-(3-methoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C22H24N2O5/c1-27-17-6-4-5-16(11-17)24-21(25)12-18(22(24)26)23-8-7-14-9-19(28-2)20(29-3)10-15(14)13-23/h4-6,9-11,18H,7-8,12-13H2,1-3H3 |
InChI Key |
FMTHVZIRZAICHA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



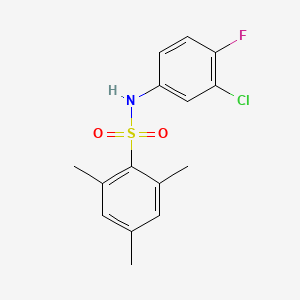
![3,3'-[(4-chlorophenyl)methanediyl]bis(4-hydroxyquinolin-2(1H)-one)](/img/structure/B11180288.png)
![Ethyl 7-(3,5-difluorophenyl)-5-methyl-2-(methylsulfanyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11180290.png)
![1-(2-Phenylethyl)-3-(pyridin-2-ylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B11180291.png)
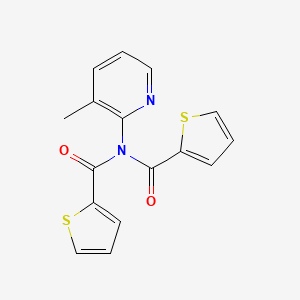
![1-(2-methylphenyl)-5-oxo-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide](/img/structure/B11180311.png)
![Methyl 7-ethyl-8-(4-fluorophenyl)-4-methylpyrazolo[3,2-C][1,2,4]triazine-3-carboxylate](/img/structure/B11180314.png)
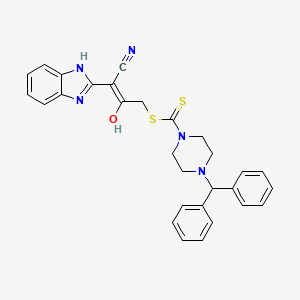
![[1,2,4]Triazolo[1,5-c]quinazoline, 2-(4-methylphenyl)-](/img/structure/B11180345.png)

![(5E)-5-{[4-(3-chlorophenyl)piperazin-1-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11180350.png)
![4-{[4-(Benzyloxy)phenyl]carbamoyl}phenyl acetate](/img/structure/B11180355.png)
